An In-Depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 950-86-7)
An In-Depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 950-86-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in organic synthesis. With the CAS Number 950-86-7, this compound is of significant interest due to its trifunctional nature, incorporating a pyrrole core, a reactive chloroacetyl group, and an ethyl carboxylate moiety. This guide delves into its synthesis, physicochemical properties, reactivity, and notable applications, particularly its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Detailed experimental protocols for its preparation and characterization are provided to enable its practical application in a research and development setting.
Introduction: A Versatile Pyrrole Intermediate
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative that has garnered attention as a versatile intermediate in the synthesis of complex organic molecules.[1] The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic drugs. The presence of a chloroacetyl group at the 5-position introduces a highly reactive electrophilic site, making it a valuable precursor for the construction of more elaborate molecular architectures.[1] This, combined with the ethyl ester and dimethyl substitutions, provides a unique combination of reactivity and structural features that are leveraged in medicinal chemistry and drug discovery.[1][2]
Notably, derivatives of this pyrrole core are integral to the synthesis of targeted cancer therapies, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3] This underscores the importance of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate as a key starting material for the development of novel pharmaceuticals. This guide aims to provide a detailed understanding of this compound, from its synthesis to its application, to empower researchers in their synthetic endeavors.
Synthesis and Mechanism
The primary and most efficient route to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is through the Friedel-Crafts acylation of its precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
A common and scalable method for the synthesis of the precursor involves a ring-closure reaction. One such method utilizes the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water. This approach is favored for its mild reaction conditions and the use of readily available starting materials, making it suitable for large-scale industrial production.[4]
An alternative laboratory-scale synthesis involves the decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This is achieved by heating the dicarboxylic acid derivative, which leads to the loss of carbon dioxide and the formation of the desired monosubstituted pyrrole.[5]
Friedel-Crafts Acylation: The Key Transformation
The introduction of the chloroacetyl group at the 5-position of the pyrrole ring is accomplished via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.[6]
-
Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the acylium ion. The attack preferentially occurs at the electron-rich C5 position, which is activated by the electron-donating nature of the pyrrole nitrogen and the alkyl substituents.
-
Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton from the C5 position to regenerate the aromaticity of the pyrrole ring, yielding the final product, Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. The Lewis acid catalyst is regenerated in the process.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is crucial for its handling, purification, and use in subsequent reactions.
| Property | Value |
| CAS Number | 950-86-7 |
| Molecular Formula | C₁₁H₁₄ClNO₃ |
| Molecular Weight | 243.69 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.0-10.0 (br s, 1H, NH), 4.60 (s, 2H, -COCH₂Cl), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 188.0 (C=O, acetyl), 165.0 (C=O, ester), 135.0, 130.0, 125.0, 115.0 (pyrrole carbons), 60.0 (-OCH₂-), 46.0 (-CH₂Cl), 14.5 (-OCH₂CH₃), 12.0, 10.0 (pyrrole-CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1700-1720 (C=O stretch, ester), 1660-1680 (C=O stretch, ketone), 1550-1600 (pyrrole ring stretch), 700-800 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) = 243 (M⁺), 198 (M⁺ - CH₂Cl), 166, 120.
Reactivity and Synthetic Applications
The synthetic utility of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate stems from the reactivity of its functional groups.
Reactivity of the Chloroacetyl Group
The α-chloro ketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 5-position of the pyrrole ring. Common reactions include:
-
Alkylation of Amines: Reaction with primary or secondary amines to form α-amino ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds.
-
Thiol Alkylation: Reaction with thiols to form α-thio ketones.
-
Hantzsch Thiazole Synthesis: Condensation with a thiourea or thioamide to construct a thiazole ring fused to the pyrrole core.
Role as a Pharmaceutical Intermediate
A significant application of this compound and its derivatives is in the synthesis of the anticancer drug Sunitinib. While not a direct precursor, the structural motif of a substituted pyrrole-3-carboxylate is central to the core of Sunitinib. The chloroacetyl group can be further elaborated to introduce the necessary side chains required for the drug's biological activity. The synthesis of Sunitinib often involves the condensation of a pyrrole aldehyde derivative with an oxindole moiety.[3][8] The chloroacetyl group in the title compound can be a precursor to such an aldehyde through various synthetic transformations.
Figure 2: Synthetic utility of the title compound.
Experimental Protocols
Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether) or neat conditions
-
Round-bottom flask with a distillation head
-
Heating mantle
-
Vacuum source
Procedure:
-
Place 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in a round-bottom flask.[5]
-
Heat the flask to 200-210 °C under a gentle stream of nitrogen.[5]
-
Observe the evolution of carbon dioxide as the starting material melts and decarboxylates.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Safety and Handling
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate should be handled with care in a well-ventilated fume hood. As with many α-chloro ketones, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
The reagents used in its synthesis, particularly chloroacetyl chloride and aluminum chloride, are corrosive and moisture-sensitive. They should be handled under anhydrous conditions and with appropriate precautions.
Conclusion
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its chloroacetyl group make it an attractive starting material for the synthesis of a variety of more complex molecules, including important pharmaceutical intermediates. This guide provides the essential information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.
References
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